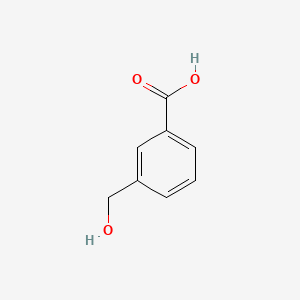

3-(Hydroxymethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKBFIOAEPCADP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182535 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28286-79-5 | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028286795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Hydroxymethyl)benzoic Acid from Dimethyl Isophthalate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(hydroxymethyl)benzoic acid, a valuable building block in the pharmaceutical and specialty chemical industries.[1] The focus of this document is the selective reduction of dimethyl isophthalate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this important chemical transformation.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules and specialty polymers.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, allows for diverse chemical modifications, making it an ideal scaffold for drug design and materials science.[1] In the pharmaceutical sector, it is a crucial component in the synthesis of anti-inflammatory agents, analgesics, and other therapeutic compounds.[3][4] The ability to efficiently and selectively synthesize this molecule is therefore of paramount importance.

The Synthetic Challenge: Selective Monoreduction of a Diester

The synthesis of this compound from dimethyl isophthalate presents a classic chemoselectivity challenge. The starting material, dimethyl isophthalate, contains two ester functional groups. The goal is to reduce only one of these ester groups to a primary alcohol, leaving the other ester group intact for subsequent hydrolysis to the desired carboxylic acid.

Standard, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally too reactive and will readily reduce both ester groups, leading to the corresponding diol.[5][6] Sodium borohydride (NaBH₄), while a milder reducing agent, is typically unreactive towards esters under standard conditions.[7] The key to a successful synthesis lies in modulating the reactivity of the reducing agent or enhancing the electrophilicity of the ester carbonyl to achieve selective monoreduction.

Mechanistic Insights: The Role of Lithium Borohydride

While sodium borohydride is generally ineffective for ester reduction, its lithium counterpart, lithium borohydride (LiBH₄), exhibits enhanced reactivity and is capable of reducing esters to alcohols.[6][8] This heightened reactivity is attributed to the greater Lewis acidity of the lithium cation (Li⁺) compared to the sodium cation (Na⁺).[9]

The reaction mechanism proceeds through the coordination of the lithium ion to the carbonyl oxygen of the ester. This coordination polarizes the carbon-oxygen double bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydride ion (H⁻) from the borohydride complex.[9]

Following the initial hydride transfer, an unstable tetrahedral intermediate is formed. This intermediate then collapses, eliminating a methoxide leaving group to form an aldehyde. The resulting aldehyde is more reactive than the starting ester and is rapidly reduced by another equivalent of the hydride reagent to yield the corresponding alkoxide. A subsequent aqueous workup protonates the alkoxide to afford the primary alcohol.

Experimental Protocol: A Validated Approach

This protocol outlines a reliable and scalable method for the synthesis of this compound from dimethyl isophthalate.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Dimethyl Isophthalate | >99% Purity |

| Lithium Borohydride (LiBH₄) | 2.0 M solution in THF |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% |

| Hydrochloric Acid (HCl) | 1 M Aqueous Solution |

| Sodium Hydroxide (NaOH) | 1 M Aqueous Solution |

| Ethyl Acetate | ACS Grade |

| Anhydrous Magnesium Sulfate | ACS Grade |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Reflux condenser | |

| Separatory funnel | |

| Rotary evaporator |

Step-by-Step Procedure

Step 1: Selective Reduction of Dimethyl Isophthalate

-

To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add dimethyl isophthalate.

-

Dissolve the dimethyl isophthalate in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a 2.0 M solution of lithium borohydride in THF to the stirred solution over a period of 30 minutes. Caution: The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Saponification of the Intermediate Ester

-

Upon completion of the reduction, cool the reaction mixture to 0°C.

-

Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH).

-

Stir the mixture vigorously at room temperature for 4-6 hours to effect the hydrolysis of the remaining ester group.

Step 3: Workup and Purification

-

Acidify the reaction mixture to a pH of approximately 2 by the slow addition of a 1 M aqueous solution of hydrochloric acid (HCl).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Quantitative Data Summary

| Parameter | Value |

| Dimethyl Isophthalate | 1.0 equivalent |

| Lithium Borohydride | 1.1 equivalents |

| Sodium Hydroxide | 1.5 equivalents |

| Reaction Temperature (Reduction) | 0°C to Room Temperature |

| Reaction Time (Reduction) | 12-16 hours |

| Reaction Temperature (Saponification) | Room Temperature |

| Reaction Time (Saponification) | 4-6 hours |

| Typical Yield | 85-95% |

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of this compound.[10][11][12][13][14]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Confirms the presence of the characteristic functional groups (hydroxyl and carboxylic acid).

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Conclusion

The selective monoreduction of dimethyl isophthalate to this compound is a synthetically valuable transformation that requires careful control of reaction conditions and reagent choice. The use of lithium borohydride provides an effective means to achieve the desired chemoselectivity. The protocol detailed in this guide offers a robust and reproducible method for the preparation of this important building block, enabling its application in drug discovery and materials science.

References

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

-

Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

-

Various Authors. (2017, January 17). Why some esters can be reduced by sodium borohydride? ResearchGate. Retrieved from [Link]

-

Fisch, L. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Leah4sci. Retrieved from [Link]

-

Amazon S3. (n.d.). This compound. Retrieved from [Link]

- Satpute, M. S., Shastri, I., & Gangan, V. D. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.

- Google Patents. (2020, February 27). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lithium Borohydride. Retrieved from [Link]

- Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.

-

Semantic Scholar. (2017, December 15). Synthesis of isophthalates from methyl coumalate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Lithium borohydride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

WorldofChemicals. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. Retrieved from [Link]

-

Narasimhan, S. (n.d.). IMPROVED PROCEDURE FOR LITHIUM BOROHYDRIDE REDUCTION OF CYCLIC ANHYDRIDES TO LACTONES IN TETRAHYDROFURAN. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). Retrieved from [Link]

- Brown, H. C., Choi, Y. M., & Narasimhan, S. (1982). Addition Compounds of Alkali Metal Hydrides. 22. Convenient Procedures for the Preparation of Lithium Borohydride from Sodium Borohydride. Inorganic Chemistry, 21(10), 3657-3660.

- Google Patents. (n.d.). US2765346A - Alcohols by borohydride reduction of.

- Schwab, F. W., & Wichers, E. (1940). Preparation of benzoic acid of high purity.

- Google Patents. (n.d.). US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

- Google Patents. (2017, November 16). WO2017194663A1 - Selective reduction of esters to alcohols.

-

ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]

-

Ready Lab, UT Southwestern. (n.d.). Reductions. Retrieved from [Link]

-

Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

- Ramachandran, P. V., & Gagare, P. D. (2017). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Green Chemistry, 19(17), 4041-4045.

- Wan, Y., et al. (2021). Regioselective Reduction of 1H-1,2,3-Triazole Diesters. Molecules, 26(18), 5643.

-

ResearchGate. (2025, August 6). Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Lithium borohydride - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Hydroxy-2-methylbenzoic acid(603-80-5) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. 3-Hydroxybenzoic acid(99-06-9) 1H NMR [m.chemicalbook.com]

- 13. 3-HYDROXYMETHYL-BENZOIC ACID METHYL ESTER(67853-03-6) 1H NMR [m.chemicalbook.com]

- 14. hmdb.ca [hmdb.ca]

A Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)benzoic Acid

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-(hydroxymethyl)benzoic acid, a molecule of interest in pharmaceutical and materials science research. As direct experimental spectra are not uniformly available across all analytical platforms, this document synthesizes data from related compounds and predictive models to offer a robust framework for researchers. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), providing a self-validating system for compound identification and characterization.

Introduction

This compound (C₈H₈O₃, Molecular Weight: 152.15 g/mol ) is a bifunctional organic compound featuring both a carboxylic acid and a primary alcohol (hydroxymethyl) group attached to a benzene ring at the meta position.[1] This unique substitution pattern governs its chemical reactivity and dictates its distinct spectroscopic signature. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its structure, assessing its purity, and understanding its role in complex chemical systems. This guide will dissect the predicted spectral features of this molecule, offering insights rooted in the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon-13) nuclei, we can map the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the alcoholic proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating, yet also slightly deshielding, effect of the hydroxymethyl substituent.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H |

| Aromatic (H-2) | ~8.0 | Singlet | 1H |

| Aromatic (H-6) | ~7.9 | Doublet | 1H |

| Aromatic (H-4) | ~7.6 | Doublet | 1H |

| Aromatic (H-5) | ~7.5 | Triplet | 1H |

| Hydroxymethyl (-CH₂OH) | ~5.4 | Triplet | 1H |

| Hydroxymethyl (-CH₂OH) | ~4.6 | Doublet | 2H |

Causality of Signal Assignment: The broad singlet at approximately 13.0 ppm is characteristic of a carboxylic acid proton, which is highly deshielded and often exchanges with residual water in the solvent. The aromatic protons are found in the downfield region (7.5-8.0 ppm) due to the deshielding effect of the benzene ring current. The exact positions and splitting patterns are dictated by the meta-substitution. The proton at the 2-position, being flanked by both substituents, is expected to be the most deshielded. The benzylic protons of the hydroxymethyl group appear around 4.6 ppm, and the adjacent hydroxyl proton at roughly 5.4 ppm. The coupling between the -CH₂- and -OH protons gives rise to a doublet and a triplet, respectively, a phenomenon more readily observed in a dry solvent like DMSO-d₆.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~167 |

| Aromatic (C-3) | ~142 |

| Aromatic (C-1) | ~132 |

| Aromatic (C-5) | ~130 |

| Aromatic (C-6) | ~129 |

| Aromatic (C-4) | ~128 |

| Aromatic (C-2) | ~127 |

| Hydroxymethyl (-CH₂) | ~62 |

Expertise in Interpretation: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm. The aromatic carbons resonate between 127 and 142 ppm. The carbon atom bearing the hydroxymethyl group (C-3) is significantly deshielded due to the electronegativity of the attached oxygen. Similarly, the carbon attached to the carboxylic acid (C-1) is also downfield. The benzylic carbon of the hydroxymethyl group is found in the aliphatic region, around 62 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice for observing exchangeable protons). Transfer the solution to a clean 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to ensure homogeneity.[2]

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum. The number of scans for the ¹³C spectrum will need to be significantly higher than for the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing: The raw data (Free Induction Decay) is subjected to a Fourier transform to generate the frequency-domain spectrum. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of key chemical motifs.

Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the O-H, C=O, C-O, and aromatic C-H bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300-2500 | Carboxylic Acid O-H | Stretch | Broad, Strong |

| ~3400 | Alcohol O-H | Stretch | Broad, Medium |

| ~3050 | Aromatic C-H | Stretch | Medium |

| 1700-1680 | Carboxylic Acid C=O | Stretch | Strong, Sharp |

| 1600, 1450 | Aromatic C=C | Stretch | Medium |

| 1320-1210 | Carboxylic Acid C-O | Stretch | Strong |

| ~1050 | Alcohol C-O | Stretch | Medium |

| 900-675 | Aromatic C-H | Out-of-plane bend | Strong |

Trustworthiness of Spectral Features: The very broad absorption spanning 3300-2500 cm⁻¹ is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3] Overlapping this will be the O-H stretch of the alcohol group. The strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretch of an aromatic carboxylic acid. The presence of the aromatic ring is confirmed by C=C stretching bands around 1600 and 1450 cm⁻¹ and strong C-H out-of-plane bending absorptions in the fingerprint region (900-675 cm⁻¹), the pattern of which can sometimes indicate the substitution pattern.[4]

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, record a background spectrum of the empty sample compartment. Then, record the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Expected Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment | Comments |

| 152 | [M]⁺ | Molecular Ion |

| 135 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 134 | [M - H₂O]⁺ | Loss of water |

| 123 | [M - CHO]⁺ | Loss of formyl radical from hydroxymethyl group |

| 105 | [M - OH - CO]⁺ or [M - COOH]⁺ | Loss of CO from the m/z 135 ion or loss of the entire carboxyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzylic compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Authoritative Grounding in Fragmentation: The molecular ion peak at m/z 152 confirms the molecular weight of the compound. A common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-17 Da) to form an acylium ion (m/z 135).[5][6] Subsequent loss of carbon monoxide (-28 Da) from this ion would yield the phenyl cation at m/z 77.[5] The presence of the benzylic alcohol allows for the loss of water (-18 Da) to give a peak at m/z 134. Cleavage of the C-C bond between the ring and the hydroxymethyl group can lead to the formation of the tropylium ion (m/z 91), a common and stable fragment in the mass spectra of benzyl derivatives.

Experimental Protocol for Electron Ionization Mass Spectrometry

Caption: Workflow for acquiring an EI mass spectrum.

-

Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe which is heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).[7]

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species and neutral radicals.

-

Mass Analysis and Detection: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. While this guide presents a predictive analysis, the underlying principles and expected spectral features provide a solid foundation for researchers to confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.

References

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

Benzoic Acid Ir Spectrum Analysis. (n.d.). Benzoic Acid Ir Spectrum Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Retrieved from [Link]

-

ResearchGate. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 3-(hydroxymethyl)-. Retrieved from [Link]

-

IR handout.pdf. (n.d.). Infrared spectra. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032594). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

YouTube. (2021, February 3). February 3, 2021. Retrieved from [Link]

- Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-, methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-3-methyl-benzoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002466). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 3-hydroxy-. Retrieved from [Link]

-

Metabolites. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Hydroxy-benzoic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. homework.study.com [homework.study.com]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. uni-saarland.de [uni-saarland.de]

An In-depth Technical Guide to 3-(Hydroxymethyl)benzoic acid

This guide provides a comprehensive overview of 3-(Hydroxymethyl)benzoic acid, a versatile organic compound with significant applications in research and industrial synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis, applications, and safety considerations, grounded in authoritative scientific data.

Core Molecular and Physical Properties

This compound is an aromatic carboxylic acid distinguished by a hydroxymethyl group and a carboxyl group attached to a benzene ring. This unique structure imparts a dual reactivity that makes it a valuable intermediate in a multitude of synthetic pathways.

Molecular Identity and Structure

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

The structural arrangement of its atoms is visualized in the following diagram:

Caption: Molecular structure of this compound.

Physicochemical Data Summary

A compilation of key physicochemical properties is presented below, offering a snapshot of the compound's behavior and characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | [1][6] |

| CAS Number | 28286-79-5 | [1][2][3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 110-117 °C | [2] |

| Purity | ≥ 98% (HPLC) | [2] |

| Storage | Store at 0-8 °C in a dry, sealed container | [2][6] |

Synthesis and Methodologies

The synthesis of this compound can be approached through various routes. A common laboratory-scale synthesis involves the esterification of a related benzoic acid derivative.

Illustrative Synthesis Pathway

A general method for preparing derivatives of hydroxybenzoic acid involves the esterification of 3-hydroxybenzoic acid, followed by subsequent modifications. For instance, 3-hydroxybenzoic acid can be esterified using methanol and a strong acid catalyst to yield 3-hydroxy methyl benzoate.[7] This intermediate can then be further functionalized.

Caption: Generalized synthesis pathway for hydroxybenzoic acid derivatives.

Experimental Protocol: Esterification of 3-Hydroxybenzoic Acid

This protocol outlines a standard procedure for the synthesis of a methyl ester derivative, a common precursor in more complex syntheses.

-

Dissolution: Dissolve 3-hydroxybenzoic acid (1 equivalent) in methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for 8 hours to drive the esterification.[7]

-

Workup: After cooling, neutralize the excess acid and extract the product with an organic solvent.

-

Purification: Purify the resulting 3-hydroxy methyl benzoate via column chromatography.[7]

This self-validating protocol includes a purification step that allows for the isolation of a high-purity intermediate, which is critical for the success of subsequent reaction steps.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of a wide array of more complex molecules, finding utility in pharmaceuticals, agrochemicals, and material science.[2]

Pharmaceutical and Agrochemical Intermediate

The compound's bifunctional nature allows it to be a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2] Its structure can be incorporated into larger molecules to enhance properties such as efficacy and stability.[2] For example, derivatives of hydroxybenzoic acids have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties.[7][8]

Polymer and Specialty Chemical Synthesis

In polymer chemistry, this compound is utilized in the production of specialty polymers, contributing to materials with improved thermal and mechanical properties.[2] It is also employed in the development of surfactants and other fine chemicals where its solubility and reactivity are advantageous.[2]

Other Applications

The compound also finds use in:

-

Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties.[2]

-

Analytical Chemistry: Used as a standard reference material in chromatographic techniques.[2]

Safety and Handling

As with any chemical reagent, proper handling and awareness of potential hazards are paramount for ensuring laboratory safety.

Hazard Identification and Precautionary Measures

This compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.[9]

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

The GHS pictogram associated with these hazards is an exclamation mark (GHS07), and the signal word is "Warning".[6]

Recommended Safety Protocols

Caption: Recommended safety protocols for handling this compound.

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9][10][11][12] The product is chemically stable under standard ambient conditions.[9]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular profile. Its utility in diverse fields, from pharmaceuticals to polymer science, underscores the importance of understanding its core properties, synthesis, and safe handling. This guide provides a foundational understanding for researchers and developers to effectively and safely utilize this compound in their work.

References

-

PubChem. Benzoic acid, 3-(hydroxymethyl)-. National Center for Biotechnology Information. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

- Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.

-

PrepChem.com. Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. [Link]

-

MSDS - Safety Data Sheet. [Link]

-

Chemcess. 3-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

-

ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link]

Sources

- 1. Benzoic acid, 3-(hydroxymethyl)- | C8H8O3 | CID 185629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(HYDROXYMETHYL)-BENZOIC ACID | 28286-79-5 [chemicalbook.com]

- 4. yikanghuagong.com [yikanghuagong.com]

- 5. 3-(HYDROXYMETHYL)-BENZOIC ACID | CymitQuimica [cymitquimica.com]

- 6. This compound | 28286-79-5 [sigmaaldrich.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. peptide.com [peptide.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

3-(Hydroxymethyl)benzoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-(hydroxymethyl)benzoic acid scaffold is a versatile chemical framework that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth analysis of these activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By synthesizing data from multiple studies, this document aims to serve as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this promising molecular core.

Introduction to this compound Derivatives

Benzoic acid and its derivatives are ubiquitous in nature and have long been utilized in the food and pharmaceutical industries.[1][2] The addition of a hydroxymethyl group at the meta-position of the benzoic acid ring creates a unique structural motif that allows for diverse chemical modifications at both the carboxylic acid and the alcohol functionalities. This chemical tractability enables the generation of large libraries of ester, amide, and ether derivatives, each with the potential for distinct biological profiles.[3][4][5] The inherent properties of the benzoic acid core, combined with the functional versatility of the hydroxymethyl group, make these derivatives attractive candidates for drug discovery programs targeting a range of pathological conditions.[6][7]

Antimicrobial and Antibiofilm Activity

Derivatives of hydroxybenzoic acids are well-documented for their antimicrobial effects against a variety of pathogens.[1][3][8] Recent research has highlighted the potential of this compound and its derivatives as potent agents against both Gram-positive and Gram-negative bacteria.[1]

2.1. Mechanism of Action

The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt cellular integrity and metabolic processes.[2] For bacteria, the lipophilic nature of the molecule allows it to interfere with cell membranes, leading to increased permeability. Furthermore, acidification of the cytoplasm can inhibit essential enzymatic activities.[8]

A particularly compelling mechanism involves the inhibition of biofilm formation, a key virulence factor in many chronic infections. Studies have shown that 3-hydroxybenzoic acid can effectively inhibit biofilm formation in pathogens like Klebsiella pneumoniae by targeting adhesin proteins, such as MrkD1P, which are crucial for cell attachment and biofilm maturation.[9] This mode of action prevents the bacteria from establishing resilient communities, rendering them more susceptible to conventional antibiotics and host immune responses.[9]

2.2. Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of these derivatives is highly dependent on their structural modifications.[10]

-

Esterification and Amidation: Converting the carboxylic acid to various esters or amides can significantly enhance antibacterial activity. This is likely due to increased lipophilicity, which facilitates passage through the bacterial cell wall.[1][5]

-

Hybrid Molecules: Synthesizing hybrid derivatives, where the this compound core is fused with other pharmacophores, has proven to be a successful strategy for generating potent chemotherapeutic agents.[1][3] For instance, derivatives incorporating alkyl side chains have shown promising activity against both Gram-positive and Gram-negative bacteria.[1]

2.3. Quantitative Data on Antimicrobial Activity

The following table summarizes the biofilm inhibition data for 3-hydroxybenzoic acid against Klebsiella pneumoniae.

| Compound | Concentration | Biofilm Inhibition (%) | Reference |

| 3-Hydroxybenzoic Acid | 4 mg/mL | 97% | [9] |

| 2,5-Dihydroxybenzoic Acid | 8 mg/mL | 89% | [9] |

2.4. Experimental Protocol: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a standard method for quantifying the ability of a test compound to inhibit biofilm formation.

Principle: This assay quantifies the amount of biofilm produced by bacteria. Adherent bacterial cells in a microtiter plate are stained with crystal violet, which is then solubilized. The absorbance of the solubilized stain is directly proportional to the amount of biofilm.

Self-Validation: The inclusion of a positive control (bacteria with vehicle, showing maximum biofilm) and a negative control (sterile medium, showing no biofilm) is critical to validate the assay's performance and ensure that the observed effects are due to the test compound.

Methodology:

-

Preparation: Grow a bacterial culture (e.g., K. pneumoniae) overnight in a suitable broth (e.g., Tryptic Soy Broth).

-

Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).

-

Treatment: In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well. Then, add 100 µL of the test compound (e.g., 3-hydroxybenzoic acid derivative) at various concentrations. Include vehicle controls (e.g., DMSO) and media-only controls.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Washing: Gently discard the planktonic (free-floating) cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Fixation: Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilm.

-

Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.

-

Solubilization: Discard the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless. Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of biofilm inhibition relative to the vehicle control.

2.5. Workflow Diagram: Antimicrobial Screening

Caption: Workflow for the discovery of antimicrobial this compound derivatives.

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds with significant anticancer potential.[6][7] Derivatives of hydroxybenzoic acid have been shown to retard cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.[11][12]

3.1. Mechanism of Action: HDAC Inhibition

A key mechanism through which some benzoic acid derivatives exert their anticancer effects is the inhibition of histone deacetylases (HDACs).[11][12] HDACs are enzymes that play a crucial role in gene expression regulation. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[12]

-

Molecular Docking: In silico studies have identified certain dihydroxybenzoic acid (DHBA) derivatives as potent binders to the active site of human HDACs.[11]

-

Apoptosis Induction: Inhibition of HDAC activity by these compounds leads to the re-expression of silenced tumor suppressor genes. This, in turn, can trigger apoptosis (programmed cell death), often mediated by the activation of caspases, such as caspase-3.[11][12]

-

Cell Cycle Arrest: These derivatives can also cause cancer cells to arrest in specific phases of the cell cycle, typically the G2/M phase, preventing them from proliferating.[11]

-

Oxidative Stress: An increase in reactive oxygen species (ROS) generation within cancer cells is another observed effect, contributing to cellular damage and death.[11][12]

3.2. Signaling Pathway: HDAC Inhibition-Mediated Apoptosis

Caption: Pathway of apoptosis induction via HDAC inhibition by benzoic acid derivatives.

3.3. Experimental Protocol: MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Self-Validation: A positive control (e.g., a known cytotoxic drug like doxorubicin) is essential to confirm that the assay system can detect cell death. A negative (vehicle) control is used to establish the baseline for 100% cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa or HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The next day, replace the medium with fresh medium containing the this compound derivatives at a range of concentrations. Include vehicle-treated wells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

The structural similarity of hydroxybenzoic acids to salicylic acid, the primary metabolite of aspirin, has prompted investigations into their anti-inflammatory potential.[8] Derivatives have shown efficacy in various models of inflammation.[13][14][15]

4.1. Mechanism of Action

The anti-inflammatory effects of these compounds are multifaceted.[8]

-

COX Inhibition: A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[15]

-

Cytokine Modulation: Some derivatives can modulate the immune response by reducing the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[8]

-

Chemokine Suppression: In models of neuroinflammation, certain benzoic acid derivatives have been shown to decrease the expression of chemokines like CXCL10 and CCL2, which are responsible for recruiting leukocytes to the site of inflammation.[8]

4.2. Quantitative Data on Anti-inflammatory Activity

The table below shows the anti-inflammatory activity of N-substituted 2-hydroxymethylbenzamide derivatives in the carrageenan-induced rat paw edema model.[15]

| Compound ID | R Group | % Inhibition of Edema (100 mg/kg) | Reference |

| 3d | -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 52.1 | [15] |

| 3e | -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl] | 45.1 | [15] |

| 3f | -CH₂-CH₂-CH₂-morpholinyl | 38.0 | [15] |

| Indomethacin | (Standard Drug) | 56.3 | [15] |

Analysis: The data indicates that the presence of a substituted piperazine ring and an optimal linker length of two carbons between the amide and the heterocyclic ring enhances anti-inflammatory activity.[15]

4.3. Experimental Protocol: Carrageenan-Induced Paw Edema

Principle: This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds. Injection of carrageenan into a rat's paw induces a localized inflammatory response, causing swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.[15]

Self-Validation: The use of a well-characterized standard anti-inflammatory drug, such as Indomethacin, serves as a positive control to validate the experimental model and provide a benchmark for comparing the efficacy of the test compounds.

Methodology:

-

Animal Acclimatization: Use adult Wistar rats, and allow them to acclimatize to the laboratory conditions for at least one week.

-

Fasting: Fast the animals overnight before the experiment but allow free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compounds (e.g., this compound derivatives) orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). The control group receives only the vehicle, and the positive control group receives a standard drug like Indomethacin.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

Edema Measurement: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. The amenability of the core structure to chemical modification provides a robust platform for developing novel therapeutic agents.

-

For Antimicrobials: Future work should focus on optimizing the structure to enhance potency and spectrum of activity, particularly against drug-resistant pathogens and their biofilms.

-

For Anticancer Agents: Further investigation into the specific HDAC isoforms inhibited by these derivatives could lead to more selective and less toxic cancer therapies. Combination studies with existing chemotherapeutic agents are also warranted.

-

For Anti-inflammatories: Elucidating the precise molecular targets within the inflammatory cascade will be crucial for advancing these compounds into preclinical development.

The synthesis of new derivatives using combinatorial chemistry approaches, coupled with robust biological screening, will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.[3]

References

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

-

Gowrishankar, S., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). OncoTargets and Therapy. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

-

Barreca, D., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Gangan, V. (2019). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Available at: [Link]

-

Journal of Biotechnology. (2023). Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm. Available at: [Link]

-

Asati, V., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives. PubMed. Available at: [Link]

-

PubMed. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Available at: [Link]

-

Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Center for Biotechnology Information. Available at: [Link]

-

SciSpace. (n.d.). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Available at: [Link]

-

PubMed. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Available at: [Link]

-

Processes of Petrochemistry and Oil Refining. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available at: [Link]

-

PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

-

OUCI. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Available at: [Link]

-

MDPI. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]

-

Advanced Journal of Chemistry. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Available at: [Link]

-

PubMed. (2017). Synthesis and biological characterisation of ester and amide derivatives of fusidic acid as antiplasmodial agents. Available at: [Link]

-

ResearchGate. (2017). Synthesis and biological characterisation of ester and amide derivatives of Fusidic acid as antiplasmodial agents. Available at: [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Synthesis and biological characterisation of ester and amide derivatives of fusidic acid as antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review [ouci.dntb.gov.ua]

- 8. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. scispace.com [scispace.com]

- 15. benchchem.com [benchchem.com]

Natural occurrence of hydroxymethylbenzoic acid isomers

An In-depth Technical Guide to the Natural Occurrence of Hydroxymethylbenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural isomers 2-Hydroxymethylbenzoic acid, 3-Hydroxymethylbenzoic acid, and 4-Hydroxymethylbenzoic acid represent a class of aromatic compounds whose natural occurrence is sparsely documented, presenting a significant knowledge gap in the field of natural product chemistry. While sharing the molecular formula C₈H₈O₃, the varied positions of their hydroxymethyl and carboxyl functional groups dictate distinct physicochemical properties and, hypothetically, different biological activities. This guide synthesizes the current, limited understanding of their natural distribution, delves into inferred biosynthetic pathways based on established plant metabolic routes, and provides comprehensive, field-proven analytical methodologies for their extraction, identification, and quantification. By highlighting the current scarcity of data, particularly for the 3- and 4-isomers, this document serves as both a reference and a call to action for further exploratory research into the ecological roles and potential pharmacological applications of these elusive compounds.

Introduction: A Tale of Three Isomers

Hydroxymethylbenzoic acids are structurally related to the well-studied hydroxybenzoic acids, such as salicylic acid. However, the presence of a hydroxymethyl (-CH₂OH) group instead of a simple hydroxyl (-OH) group fundamentally alters the molecule's polarity, reactivity, and spatial arrangement. These differences are critical in fields like drug development, where precise molecular architecture dictates biological activity.[1] The three positional isomers are:

-

2-Hydroxymethylbenzoic acid: Also known as 2-carboxybenzyl alcohol.

-

3-Hydroxymethylbenzoic acid: Also known as 3-carboxybenzyl alcohol.

-

4-Hydroxymethylbenzoic acid: Also known as 4-carboxybenzyl alcohol.

Despite their simple structures, their presence in nature is not well-established, contrasting sharply with the ubiquitous distribution of related phenolic acids like p-hydroxybenzoic acid and its derivatives.[2][3][4] This guide provides a deep dive into what is known—and what is not—about their natural origins.

Documented Natural Occurrence: A Singular Sighting and a Conspicuous Absence

A thorough review of current scientific literature reveals a stark contrast in the documented natural sources for these isomers.

2-Hydroxymethylbenzoic Acid: The Sweet Olive Connection

To date, the primary and sole documented natural source of 2-Hydroxymethylbenzoic acid is the flowering plant Osmanthus fragrans, commonly known as sweet olive.[5] This species is renowned for its intensely aromatic flowers, which have a long history of use in traditional Chinese medicine and as a culinary flavoring agent.[5] However, this finding comes with a significant caveat:

-

Lack of Quantitative Data: The concentration of 2-Hydroxymethylbenzoic acid in Osmanthus fragrans has not been reported.[5] This is a critical knowledge gap that prevents an understanding of its physiological relevance within the plant.

| Natural Source | Plant Part | Method of Identification | Quantitative Data | Reference |

| Osmanthus fragrans (Sweet Olive) | Not Specified | Not Specified | Not Available | [5] |

3- and 4-Hydroxymethylbenzoic Acid: The Undiscovered Isomers

Currently, there is no definitive scientific literature documenting the natural occurrence of 3-Hydroxymethylbenzoic acid or 4-Hydroxymethylbenzoic acid in any plant, fungal, or microbial species. Their mention is primarily in the context of chemical synthesis or as potential, but unconfirmed, metabolites. This absence underscores a significant area for future natural product discovery.

Biosynthesis: An Inferred Pathway

A definitive, experimentally validated biosynthetic pathway for any of the hydroxymethylbenzoic acid isomers has not been elucidated.[5] However, based on the well-established biosynthesis of benzoic acid and its derivatives in plants, plausible pathways can be inferred.[5][6] These pathways likely originate from chorismic acid, a central branch-point intermediate in the shikimate pathway.

The biosynthesis of benzoic acids in plants is a complex network involving parallel and intersecting routes across different subcellular compartments.[6] The formation of the hydroxymethyl group could theoretically occur via two primary mechanisms: hydroxylation of a methyl group (toluic acid) or reduction of a second carboxyl group (phthalic acid isomers). A more plausible route, however, involves the modification of benzoic acid itself.[5]

Below is a diagram illustrating a hypothetical biosynthetic pathway, grounded in known enzymatic reactions in plant secondary metabolism.

Caption: Hypothetical biosynthetic pathways for hydroxymethylbenzoic acid isomers.

This proposed pathway posits that benzoic acid is first methylated to form the corresponding toluic acid isomers (o-, m-, or p-toluic acid), which are then hydroxylated at the methyl group to yield the final products. This remains a hypothesis requiring experimental validation through isotopic labeling studies and enzyme characterization.

Analytical Methodologies: A Framework for Discovery

For researchers aiming to identify and quantify these elusive isomers in complex natural matrices, a robust and validated analytical workflow is paramount. The following protocols are based on standard methodologies for the analysis of phenolic acids.

General Extraction Protocol from Plant Material

This protocol is designed to effectively extract a broad range of phenolic acids, including the target isomers.

Step-by-Step Methodology:

-

Sample Preparation: Flash-freeze fresh plant material (e.g., leaves, flowers) in liquid nitrogen to halt enzymatic degradation. Lyophilize (freeze-dry) the material to remove water and grind it into a fine, homogenous powder.

-

Solvent Extraction:

-

Accurately weigh approximately 1-2 g of the dried powder into a conical tube.

-

Add 20 mL of a methanol/water mixture (80:20 v/v) acidified with 0.1% formic acid. The acid helps to keep phenolic acids in their protonated form, improving extraction efficiency.

-

Vortex thoroughly for 1 minute.

-

-

Extraction Enhancement: Place the sample in an ultrasonic bath for 30 minutes at room temperature. This uses sound waves to disrupt cell walls and enhance solvent penetration.[5]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant debris.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Re-extraction: Repeat steps 2-5 on the remaining plant pellet to maximize recovery, combining the supernatants.

-

Solvent Evaporation: Evaporate the combined supernatants to dryness under a stream of nitrogen or using a rotary evaporator at <40°C.

-

Reconstitution and Filtration: Reconstitute the dried extract in 1-2 mL of the initial mobile phase to be used for HPLC analysis. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7]

Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or Mass Spectrometry (MS) is the gold standard for separating and identifying these isomers.[5]

Recommended HPLC-PDA Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately polar aromatic acids.[7] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidification ensures sharp peaks by suppressing ionization of the carboxyl group. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient Elution | Start at 5-10% B, ramp to 70-90% B over 20-30 min | A gradient is essential for eluting compounds with varying polarities from a complex matrix. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[7] |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape.[7] |

| Injection Volume | 10 µL | Standard injection volume.[7] |

| Detection | PDA at 230 nm | Allows for quantification and spectral confirmation of the peak.[7] |

For unambiguous identification, especially at trace levels, coupling HPLC to a mass spectrometer (LC-MS) is highly recommended. Electrospray ionization (ESI) in negative ion mode is particularly effective for phenolic acids.[5]

Spectroscopic Characterization for Isomer Differentiation

Once isolated, spectroscopic techniques are indispensable for confirming the identity of each isomer.[1]

Comparative Spectroscopic Data:

| Technique | 2-Hydroxymethylbenzoic Acid | 3-Hydroxymethylbenzoic Acid | 4-Hydroxymethylbenzoic Acid |

| ¹H NMR (Aromatic) | Complex splitting pattern due to close proximity of substituents.[1] | Asymmetric pattern.[1] | Highly symmetrical pattern, often two doublets.[1] |

| ¹³C NMR (Aromatic) | Distinct shifts influenced by ortho-positioning. | Intermediate and asymmetric pattern. | Carbon bearing the -CH₂OH group is shifted significantly downfield (~145.0 ppm).[1] |

| IR (Fingerprint Region) | Strong band around 750 cm⁻¹ (ortho-disubstituted).[1] | Bands around 800 and 750 cm⁻¹ (meta-disubstituted).[1] | Characteristic band around 830 cm⁻¹ (para-disubstituted).[1] |

The following diagram outlines the logical workflow for the discovery and validation of these isomers from a natural source.

Caption: General workflow for the isolation and identification of hydroxymethylbenzoic acid isomers.

Potential Biological Significance

While no specific biological activities have been reported for hydroxymethylbenzoic acid isomers due to their rarity, the activities of structurally related compounds offer a compelling rationale for their investigation.

-

Antioxidant and Anti-inflammatory Properties: Many simple phenolic acids, including hydroxybenzoic acid isomers, exhibit antioxidant properties by scavenging free radicals and can activate signaling pathways like Nrf2, which increases the expression of antioxidant enzymes.[8][9][10] These activities are crucial in mitigating oxidative stress associated with conditions like hypertension and atherosclerosis.[8][9][10]

-

Antimicrobial Activity: Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food, cosmetics, and pharmaceuticals.[2][3][11] It is plausible that hydroxymethylbenzoic acids could possess similar activities.

-

Plant Defense: In plants, benzoic acids serve as building blocks for numerous defense compounds and signaling molecules, such as salicylic acid, which is critical for inducing systemic acquired resistance against pathogens.[6][11]

The investigation into the biological activities of hydroxymethylbenzoic acid isomers is a promising frontier, contingent on their successful isolation from natural sources or efficient chemical synthesis.

Conclusion and Future Directions

The natural occurrence of hydroxymethylbenzoic acid isomers remains an enigmatic and largely unexplored area of natural product science. Only the 2-isomer has a single, unquantified report in Osmanthus fragrans, while the 3- and 4-isomers are yet to be discovered in nature. This guide has provided a framework for future research by outlining hypothetical biosynthetic pathways and detailing robust analytical protocols for their discovery.

Future research should focus on:

-

Targeted Metabolomic Screening: Applying the described LC-MS methods to screen a wider range of plant species, particularly those known to produce other benzoic acid derivatives.

-

Microbial Prospecting: Investigating microbial sources, as fungi and bacteria are prolific producers of diverse secondary metabolites.

-

Biosynthetic Pathway Elucidation: Using transcriptomics and gene-function analysis in Osmanthus fragrans to identify the enzymes responsible for 2-hydroxymethylbenzoic acid formation.

-

Pharmacological Evaluation: Once isolated or synthesized, a systematic evaluation of all three isomers for their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities is warranted.

Unraveling the natural sources, biosynthesis, and biological roles of these simple yet overlooked molecules holds significant potential for both fundamental science and the development of new therapeutic agents.

References

- A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. Benchchem.

- Benchmarking analytical methods for 2-Hydroxymethyl benzoic acid quantific

- Hydroxybenzoic acid isomers and the cardiovascular system.

- Hydroxybenzoic acid isomers and the cardiovascular system. PubMed.

- Hydroxybenzoic acid isomers and the cardiovascular system. PubMed Central.

- The Enigmatic Presence of 2-Hydroxymethyl Benzoic Acid in N

- 3-Hydroxy-4-methylbenzoic acid. PubChem.

- 4-Hydroxy-3-methylbenzoic acid (HMDB0004815).

- 4-Hydroxy-3-methylbenzoic acid. PubChem.

- Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI.

- 4-Hydroxy-3-methylbenzoic acid. Selleck Chemicals.

- An In-depth Technical Guide to 2-Hydroxymethylbenzoic Acid: Chemical Properties and Experimental Protocols. Benchchem.

- Hydroxybenzoic acid isomers and the cardiovascular system. OUCI.

- 2-(Hydroxymethyl)benzoic acid. PubChem.

- 4-Hydroxy-3-methylbenzoic acid (FDB023425). FooDB.

- A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.

- 4-HYDROXY-3-METHYLBENZOIC ACID. ChemicalBook.

- A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv

- 2-hydroxy-5-methylbenzoic acid. Stenutz.

- p-Hydroxybenzoic Acid Alkyl Esters in Andrographis paniculata Herbs, Commercial Extracts, and Formulated Products.

- A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives.

- A familiar ring to it: biosynthesis of plant benzoic acids. PubMed.

- Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PubMed Central.

- Biosynthetic Mechanisms of Plant Chlorogenic Acid

- Benzoic acid, 2-hydroxy-5-methyl-, methyl ester. NIST WebBook.

- The biosynthesis of hydroxybenzoic acids in higher plants. Phytochemistry.

- 4-Hydroxybenzoic acid. Wikipedia.

- Analysis of benzoic and cinnamic acid derivatives of some medicinal plants in Serbia. SciSpace.

- A mechanism of benzoic acid biosynthesis in plants and bacteria that mirrors fatty acid β-oxidation.

- 2-Methyl-5-hydroxybenzoic acid. Chem-Impex.

- Dihydroxybenzoic acid isomers differentially dissoci

- Microbial synthesis of p-hydroxybenzoic acid

- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN

- 2-Hydroxy-5-methylbenzoic acid(89-56-5). ChemicalBook.

- 3-Hydroxy-4-methylbenzoic acid technical grade 586-30-1. Sigma-Aldrich.

- Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives

- Analysis of benzoic and cinnamic acid derivatives of some medicinal plants in Serbia.

- 4-Hydroxybenzoic Acid. Rupa Health.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. A familiar ring to it: biosynthesis of plant benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxybenzoic acid isomers and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydroxybenzoic acid isomers and the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Hydroxymethyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a carboxylic acid and a primary alcohol, makes it a versatile intermediate. However, as with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and regulatory guidelines.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the intrinsic hazards of a substance. While specific toxicological data for this compound may be limited, data from structurally similar compounds, such as benzoic acid and other substituted benzoic acids, provide a strong basis for a precautionary approach.

1.1 GHS Classification and Potential Health Effects

Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards[1][2]:

-

Skin Irritation (Category 2): May cause skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to dermatitis.

-

Serious Eye Irritation (Category 2A): Can cause serious eye irritation, characterized by redness, pain, and potential for corneal damage.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust.[1][2] Symptoms can include coughing, sneezing, and shortness of breath.

-

Acute Toxicity, Oral (Category 4): May be harmful if swallowed.[2][3]

It is crucial to consult the most up-to-date Safety Data Sheet (SDS) for this compound before use.

1.2 Physical and Chemical Hazards

-

Combustibility: Like many organic compounds, this compound is combustible, though it may not ignite readily.[4] In the event of a fire, hazardous combustion products such as carbon oxides can be released.[2]

-

Dust Explosion: When finely dispersed in the air, the dust of this compound may form an explosive mixture.[2]

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows the principle of the "hierarchy of controls," which prioritizes the most effective measures for mitigating hazards.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.